4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide
Overview
Description
4-methoxy-N’-(4-methoxybenzoyl)benzohydrazide is a chemical compound with the molecular formula C23H22N2O3 . It falls under the class of benzohydrazides and exhibits interesting properties due to its structural features. The compound consists of a benzene ring with two methoxy groups and a hydrazide functional group attached to it.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-methoxybenzoyl chloride with benzohydrazide . The benzoyl chloride reacts with the hydrazide group, leading to the formation of the target compound. The reaction can be represented as follows:
Molecular Structure Analysis
The molecular structure of 4-methoxy-N’-(4-methoxybenzoyl)benzohydrazide consists of the following components:
- A central benzene ring.
- Two methoxy groups (-OCH3 ) attached to the benzene ring.
- A hydrazide functional group (-CONHNH2 ) linked to the benzene ring.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Acylation Reactions : Due to the presence of the benzoyl group, it can undergo acylation reactions with nucleophiles.
- Hydrazide Reactions : The hydrazide group can react with carbonyl compounds to form hydrazones.
- Reductive Amination : The compound can be converted to its corresponding amine by reducing the hydrazide group.
Physical And Chemical Properties Analysis
- Melting Point : The compound likely has a specific melting point, which can be experimentally determined.
- Solubility : It may be soluble in organic solvents due to its aromatic nature.
- Color : The compound could exhibit a color (e.g., yellow, white) based on its structure.
Scientific Research Applications
Synthesis and Antimicrobial Activities
4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide is a compound involved in the synthesis of various derivatives with potential antimicrobial applications. For instance, a series of 1,3,4-oxadiazole derivatives containing 5-chloro-2-methoxybenzohydrazide moieties were synthesized and showed significant antibacterial and antifungal activities against tested strains (Kumar et al., 2013). Additionally, derivatives like 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide have been reported for their analgesic, antifungal, antibacterial, and antiproliferative activities (Raj et al., 2007).
Structural and Molecular Studies
Structural studies of compounds related to 4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide have been conducted to understand their molecular configurations and interactions. For instance, (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate was synthesized, and its structure was analyzed, revealing important details about its molecular configuration (Cao, 2009).
Synthesis Processes and Characterization
The synthesis processes of derivatives of 4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide have been extensively studied. These processes involve various reaction stages and yield compounds with diverse properties. For example, the synthesis of N'-benzylidenebenzohydrazide and N'-(4-methoxybenzylidene)benzohydrazide through condensation reactions demonstrated the versatility of this compound in chemical synthesis (Suzana et al., 2022).
Applications in Biological Activities
Derivatives of 4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide have been studied for their potential biological activities. Compounds such as Schiff base derivatives have shown notable biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic activities. These studies highlight the compound's potential in biomedical research and drug development (Sirajuddin et al., 2013).
Anticancer Potential
Research has indicated the potential anticancer properties of 4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide derivatives. For example, novel Eugenol derivatives synthesized from 4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide showed significant anticancer activity against breast cancer cells (Alam, 2022).
Safety And Hazards
As with any chemical compound, safety precautions are essential:
- Toxicity : Assess the toxicity profile through appropriate studies.
- Handling : Use proper protective equipment when handling this compound.
- Storage : Store it in a cool, dry place away from direct sunlight.
Future Directions
Future research could explore the following aspects:
- Biological Activity : Investigate its potential as a drug candidate.
- Derivatives : Synthesize derivatives to enhance specific properties.
- Structural Modifications : Explore modifications to improve solubility or stability.
properties
IUPAC Name |
4-methoxy-N'-(4-methoxybenzoyl)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-7-3-11(4-8-13)15(19)17-18-16(20)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXDXIZZWGDSQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293324 | |
Record name | 1,2-Bis(4-methoxybenzoyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-methoxybenzoyl)hydrazine | |
CAS RN |
849-82-1 | |
Record name | NSC88632 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88632 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(4-methoxybenzoyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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